N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine
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Overview
Description
N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine is a useful research compound. Its molecular formula is C18H26N6OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.18888065 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Dimethyl Sulfomycinamate : This study involves the synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of thiopeptide antibiotics, which includes the use of similar complex molecules like N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine (Bagley et al., 2005).
Ring Transformation Reactions : This research describes ring-transformation reactions of specific compounds, shedding light on the behavior and potential transformations of this compound (Mataka et al., 1992).
Bis-alkoxycarbonylation of Styrene : This study explores the use of pyridinimine-modified Pd(II) complexes in the bis-alkoxycarbonylation of styrene, which may be relevant to the catalytic properties of similar compounds (Bianchini et al., 2002).
Structural and Physical Studies
Structure of Isothiazolopyridine Derivatives : This research details the crystal and molecular structures of isothiazolopyridine derivatives, which can provide insights into the structural characteristics of similar compounds like this compound (Karczmarzyk & Malinka, 2004).
NMR Spectral and Antimicrobial Studies : A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and studied, which could be related to the understanding of this compound in terms of its spectral properties and potential biological activity (Pandey & Srivastava, 2011).
Catalysis and Reaction Mechanisms
- Multicomponent Synthesis of Pyridine-Pyrimidines : This research article reports the synthesis of pyridine-pyrimidines via a three-component reaction catalyzed by an ionic liquid, which may be relevant for understanding the reactivity and catalysis involving compounds like this compound (Rahmani et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound has promising pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or conducting clinical trials .
Properties
IUPAC Name |
[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-22(2)12-15-20-21-16(23(15)3)13-7-6-10-24(11-13)18(25)14-8-5-9-19-17(14)26-4/h5,8-9,13H,6-7,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPBJDVSQJCMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)C3=C(N=CC=C3)SC)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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